Gold-Catalyzed Cycloisomerization: Propargylurea vs Tosyl-Ureas
Cationic gold-catalyzed cycloisomerization of propargylureas (derived from secondary propargylamines and aryl/alkyl isocyanates) proceeds with 6-endo-dig N-cyclization to afford tetrasubstituted 3,4-dihydropyrimidin-2(1H)-ones. In contrast, the previously reported tosyl isocyanate-derived ureas followed a different regio- and chemoselective pathway, highlighting that the urea substitution pattern dictates the cyclization mode [1].
| Evidence Dimension | Regioselectivity (cyclization mode) |
|---|---|
| Target Compound Data | 6-endo-dig N-cyclization → 3,4-dihydropyrimidin-2(1H)-one scaffold |
| Comparator Or Baseline | Tosyl isocyanate-derived ureas → different regio-/chemoselectivity (prior art) |
| Quantified Difference | Exclusive 6-endo-dig selectivity for propargylureas under cationic gold catalysis; tosyl analogues give divergent products |
| Conditions | Cationic gold catalyst; propargylureas generated in situ from secondary propargylamines and aryl or alkyl isocyanates |
Why This Matters
For laboratories synthesizing 3,4-dihydropyrimidin-2(1H)-one libraries, prop-2-ynylurea provides a predictable 6-endo-dig cyclization manifold, whereas alternative urea substrates lead to different heterocyclic scaffolds, making the compound irreplaceable for this specific chemotype.
- [1] Pereshivko, O. P.; Peshkov, V. A.; Peshkov, A. A.; Jacobs, J.; Van Meervelt, L.; Van der Eycken, E. V. Unexpected regio- and chemoselectivity of cationic gold-catalyzed cycloisomerizations of propargylureas: Access to tetrasubstituted 3,4-dihydropyrimidin-2(1H)-ones. Org. Biomol. Chem. 2014, 12, 1741–1750. DOI: 10.1039/C3OB42221F View Source
